4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol
Description
4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol is a bicyclic amino alcohol derivative with a rigid bicyclo[2.2.2]octane scaffold. Its structure features an amino group at position 4 and a hydroxymethyl group at position 1, contributing to its unique physicochemical and biological properties.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol |
InChI |
InChI=1S/C9H17NO2/c10-9-3-1-8(6-11,2-4-9)7(12)5-9/h7,11-12H,1-6,10H2 |
InChI Key |
NOOMYIHUSNAQBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2O)N)CO |
Origin of Product |
United States |
Preparation Methods
Hydroxymethyl Group Introduction
Hydroxymethylation is achieved through:
Amino Group Installation
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Scientific Research Applications
4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[2.2.2]octane scaffold is a versatile framework for medicinal chemistry. Below is a detailed comparison of 4-amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol with structurally related derivatives, focusing on synthesis, substituent effects, and biological activity.
Structural and Substituent Variations
Key Observations:
- Positional Isomerism: The placement of amino and hydroxymethyl groups significantly impacts biological activity. For example, compound 10 (5-amino, 6-hydroxymethyl) showed 72% yield in synthesis and distinct stereochemistry, confirmed via NMR , whereas the target compound’s 4-amino-1-hydroxymethyl arrangement may alter solubility and target binding .
Physicochemical Properties
| Property | 4-Amino-1-(hydroxymethyl)-2-ol | Compound 10 | {2-Amino-2-yl}methanol |
|---|---|---|---|
| LogP (Predicted) | ~0.5 (hydrophilic) | ~0.3 | ~0.4 |
| Hydrogen Bond Donors | 3 | 3 | 3 |
| Aqueous Solubility | High (due to hydroxyl groups) | Moderate | Moderate |
Implications: The target compound’s hydroxyl groups may limit blood-brain barrier penetration compared to less polar analogues, but improve solubility for intravenous formulations.
Biological Activity
4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and neuropharmacology due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its interactions with various biological targets, synthesis methods, and relevant case studies.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology. Its derivatives have been studied for potential therapeutic applications, including:
- Neurotransmission Modulation : The compound interacts with neurotransmitter receptors, influencing pathways related to pain and neurological disorders.
- Cytotoxic Effects : Some studies have demonstrated that related bicyclic compounds can induce apoptosis in cancer cells, suggesting potential applications in oncology.
Interaction Studies
Interaction studies focus on the binding affinity of this compound with various biological targets:
| Biological Target | Binding Affinity | Effect |
|---|---|---|
| NMDA Receptor | High | Modulates excitatory neurotransmission |
| GABA Receptor | Moderate | Potential anxiolytic effects |
| Opioid Receptors | Variable | Analgesic potential |
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Starting Material Preparation : Utilizing di-endo-3-aminobicyclo[2.2.2]oct-5-ene derivatives.
- Functionalization : Stereoselective functionalization to introduce hydroxymethyl and amino groups.
- Purification : Employing chromatographic techniques to isolate the desired compound.
Recent advancements in synthetic routes have improved yields and reduced the use of toxic reagents, enhancing the feasibility of large-scale production .
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Neuropharmacological Applications : A study demonstrated that derivatives of this compound could significantly reduce pain responses in animal models, suggesting its potential as a novel analgesic .
- Cancer Cell Apoptosis : Research indicated that certain bicyclic derivatives could selectively induce apoptosis in cancer cell lines, showcasing their therapeutic potential in oncology .
- Amino Acid Transport Inhibition : The compound has been studied as an L-selective inhibitor affecting amino acid transporters, which could have implications for metabolic disorders .
Q & A
Q. What are the key considerations for synthesizing 4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol with high stereochemical purity?
Methodological Answer: Stereochemical purity is critical for functional studies. A validated approach involves using stereoselective functionalization of intermediates such as endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid. For example, γ-lactone or dihydro-1,3-oxazine intermediates can be employed to control stereochemistry during hydroxylation and amination steps . Optimization of reaction conditions (e.g., temperature, solvent polarity) and chiral catalysts (e.g., asymmetric hydrogenation agents) is essential to minimize racemization. Post-synthesis analysis via chiral HPLC or X-ray crystallography is recommended for validation.
Q. How can NMR spectroscopy be optimized for structural elucidation of bicyclo[2.2.2]octane derivatives?
Methodological Answer: 13C NMR is particularly useful for assigning bridgehead carbons and hydroxyl/amino groups. Key strategies include:
- Off-resonance decoupling to distinguish between quaternary (singlets) and protonated carbons (doublets/triplets).
- Comparative analysis with analogous compounds (e.g., bicyclo[2.2.2]octan-2-ol or diol epimers) to identify γ-effects on chemical shifts .
- Symmetry considerations : For example, in bicyclo[2.2.2]octan-2,5-diols, C-2 and C-5 exhibit distinct downfield shifts (~70-75 ppm) due to hydroxyl substitution, while bridgehead carbons (C-1, C-4) show π-effect deshielding (~45-50 ppm) .
Q. Table 1: Representative 13C NMR Shifts for Bicyclo[2.2.2]octane Derivatives
| Carbon Position | Chemical Shift (ppm) | Assignment Basis |
|---|---|---|
| C-2 (OH-bearing) | 70.5–75.2 | α-effect of -OH |
| C-1, C-4 | 45.3–49.8 | Bridgehead π-effect |
| C-7, C-8 | 25.1–28.4 | γ-shielding |
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer: Stability testing should include:
- pH-dependent degradation : Hydroxymethyl and amino groups may undergo hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can predict shelf-life .
- Thermal analysis : Differential scanning calorimetry (DSC) can identify decomposition temperatures. For bicyclo[2.2.2]octane derivatives, thermal stability typically exceeds 150°C, but auto-oxidation risks exist in oxygen-rich environments .
- Light sensitivity : UV-Vis spectroscopy can detect photo-degradation products; amber glassware is recommended for storage.
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., neurotransmitter receptors)?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model binding poses with receptors (e.g., serotonin or dopamine receptors). Parameterize the force field to account for the bicyclo scaffold’s rigidity and hydrogen-bonding potential of -NH2 and -OH groups .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability. Focus on conserved residues (e.g., transmembrane domains of GPCRs) for mutagenesis validation .
- QSAR modeling : Corporate steric parameters (e.g., Taft’s Es) and electronic descriptors (Hammett σ) to optimize substituent effects on affinity .
Q. What strategies resolve contradictory data in stereochemical assignments of synthetic derivatives?
Methodological Answer: Contradictions often arise from overlapping NMR signals or crystallographic disorder. Solutions include:
- Vibrational circular dichroism (VCD) : Resolves enantiomer-specific IR bands for absolute configuration determination.
- Residual dipolar coupling (RDC) : Aligns molecules in liquid crystals to extract anisotropic NMR parameters .
- Synchrotron X-ray diffraction : High-resolution data (≤1.0 Å) can distinguish between closely spaced stereoisomers .
Q. How does this compound’s rigid bicyclo scaffold influence its pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : The scaffold reduces conformational flexibility, enhancing logP (predicted ~1.5–2.0) and blood-brain barrier permeability .
- Metabolic stability : Bridgehead substituents resist cytochrome P450 oxidation. In vitro assays (e.g., human liver microsomes) can quantify half-life extensions .
- Solubility : Hydroxymethyl and amino groups improve aqueous solubility (~5–10 mg/mL at pH 7.4), but salt formation (e.g., HCl) may be necessary for formulations .
Data Contradiction Analysis
Q. Case Study: Conflicting Reactivity Reports in Fluorination Reactions
- Evidence : Some studies report facile fluorination at the bridgehead (C-1), while others observe preferential substitution at C-4 .
- Resolution : Reactivity depends on the fluorinating agent (e.g., Selectfluor vs. DAST) and solvent polarity. Polar aprotic solvents (DMF) favor C-1 attack due to transition-state stabilization, while non-polar solvents (toluene) favor C-4 via steric control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
